molecular formula C18H13ClN2O2 B12549966 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one CAS No. 142890-11-7

7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one

Cat. No.: B12549966
CAS No.: 142890-11-7
M. Wt: 324.8 g/mol
InChI Key: GVUMCHCCBOKDPM-UHFFFAOYSA-N
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Description

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry due to its presence in bioactive alkaloids and synthetic pharmaceuticals . The compound 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one features a quinolin-2(1H)-one core substituted with a chlorine atom at position 7, a hydroxyl group at position 4, and a 6-methylindole moiety at position 2. These substitutions likely enhance its electronic properties, solubility, and biological interactions compared to simpler quinolinone derivatives.

Key structural features:

  • Chlorine at C7: Electron-withdrawing effect may increase electrophilicity and influence binding to biological targets.
  • Hydroxyl at C4: Contributes to hydrogen bonding and acidity (pKa ~8–10), affecting solubility and metal chelation.

Properties

CAS No.

142890-11-7

Molecular Formula

C18H13ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

7-chloro-4-hydroxy-3-(6-methylindol-1-yl)-1H-quinolin-2-one

InChI

InChI=1S/C18H13ClN2O2/c1-10-2-3-11-6-7-21(15(11)8-10)16-17(22)13-5-4-12(19)9-14(13)20-18(16)23/h2-9H,1H3,(H2,20,22,23)

InChI Key

GVUMCHCCBOKDPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CN2C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylindole and 7-chloro-4-hydroxyquinoline.

    Condensation Reaction: The indole derivative is reacted with the quinoline derivative under acidic or basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one is its potential as an anticancer agent. Research has demonstrated that quinoline derivatives can act as inhibitors of various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of cancer cells by inducing apoptosis through the activation of caspases and down-regulation of anti-apoptotic proteins like Bcl2 .

Case Study: Antiproliferative Activity

In a comparative study, derivatives of quinoline were tested against multiple cancer cell lines, revealing that certain analogs exhibited potent antiproliferative effects with GI50 values significantly lower than established chemotherapeutic agents like doxorubicin . This suggests that 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one may share similar properties, warranting further investigation.

Antioxidant Activity

Another vital application of this compound is its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have indicated that quinoline derivatives can scavenge free radicals and reduce oxidative damage in cellular models .

Enzyme Inhibition

7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one has also been explored for its potential as an enzyme inhibitor. Specifically, it may inhibit receptor tyrosine kinases (RTKs), which play a critical role in the signaling pathways that regulate cell division and survival . This inhibition could lead to reduced tumor growth and metastasis.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of quinoline derivatives suggest their potential role in treating neurodegenerative diseases such as Alzheimer's disease. Compounds similar to 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one have been shown to influence pathways involved in neuronal survival and apoptosis, indicating their utility in neuroprotection .

Synthesis and Structural Modifications

The synthesis of 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one involves various chemical reactions that allow for structural modifications aimed at enhancing its biological activity. The ability to modify the indole or quinoline moieties can lead to derivatives with improved potency and selectivity against specific biological targets .

Data Table: Summary of Biological Activities

ApplicationDescriptionReferences
AnticancerInduces apoptosis; inhibits cancer cell proliferation
AntioxidantScavenges free radicals; reduces oxidative stress
Enzyme InhibitionPotential inhibitor of receptor tyrosine kinases
Neuroprotective EffectsProtects neurons; influences survival pathways

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors and altering their signaling pathways.

    DNA/RNA: Intercalating into DNA or RNA and affecting their function.

Comparison with Similar Compounds

Substituent Variations on the Quinolin-2(1H)-one Core

The biological and physicochemical properties of quinolinone derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Substituent Comparisons
Compound Name Substituents Molecular Weight Key Features Reference
Target Compound 7-Cl, 4-OH, 3-(6-methylindole) ~356.8 (calculated) Indole enhances π-π interactions; Cl and OH improve target binding.
7-Chloro-4-hydroxy-6-iodo-3-(o-tolyl)quinolin-2(1H)-one 7-Cl, 4-OH, 6-I, 3-(o-tolyl) 411.62 Iodo substituent increases molecular weight; o-tolyl lacks indole’s nitrogen heterocycle.
7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one 7-Cl, 4-OH, 3-(3-phenoxyphenyl) 363.79 Phenoxyphenyl group introduces ether linkage; lower steric hindrance vs. indole.
7-Chloro-4-methylquinolin-2(1H)-one 7-Cl, 4-CH₃ 207.63 Methyl at C4 reduces polarity; lacks hydroxyl and indole groups.
5-Chloro-4-hydroxyquinolin-2(1H)-one 5-Cl, 4-OH 195.6 Chlorine at C5 alters electronic distribution; simpler structure.
4-Hydroxy-3-(1-hydroxyethyl)-1-phenylquinolin-2(1H)-one 4-OH, 3-(1-hydroxyethyl), 1-Ph 309.34 Hydroxyethyl and phenyl groups modify solubility and H-bonding.
Key Observations :

Chlorine Position: Chlorine at C7 (target compound) vs. C5 () alters electron density on the quinolinone ring. C7-Cl may enhance interactions with hydrophobic pockets in enzymes .

Aromatic Substituents at C3: Indole vs. Phenyl Derivatives: The 6-methylindole in the target compound provides a nitrogen atom for hydrogen bonding and a larger aromatic surface for π-π stacking compared to phenyl () or o-tolyl () groups . Phenoxyphenyl (): The ether linkage introduces flexibility but reduces planarity, possibly weakening stacking interactions vs. indole .

Hydroxyl vs. Methyl at C4 :

  • The hydroxyl group (target compound) enhances solubility in polar solvents and enables hydrogen bonding, whereas a methyl group () increases lipophilicity, favoring membrane permeability .

Biological Activity

7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, notable for its complex structure that includes a chloro group, a hydroxy group, and an indole moiety. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one is C10H6ClNO3C_{10}H_{6}ClNO_{3} with a molecular weight of approximately 223.613 g/mol. The compound exhibits distinct physical properties, including:

PropertyValue
Density1.6 ± 0.1 g/cm³
Boiling Point416.5 ± 45.0 °C
Melting Point250 °C (dec.)
Flash Point205.7 ± 28.7 °C

Biological Activity

Research indicates that 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one exhibits significant antioxidant and antiproliferative properties, making it a candidate for further investigation in cancer therapeutics. Its structure allows it to interact with various biological pathways, potentially influencing cell signaling and apoptosis.

Antioxidant Activity

The compound's antioxidant properties are crucial in combating oxidative stress, which is linked to various diseases, including cancer. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Antiproliferative Effects

Preliminary studies have demonstrated that this compound inhibits the growth of cancer cells in vitro. It has been observed to induce apoptosis in several cancer cell lines, suggesting its potential as a chemotherapeutic agent.

The mechanism of action for 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one involves interaction with cellular targets that regulate apoptosis and cell proliferation. Interaction studies using molecular docking simulations and in vitro assays have revealed its binding affinity to specific receptors and enzymes involved in cancer progression.

Case Studies

Several studies have explored the biological effects of similar quinoline derivatives, providing insights into the potential applications of 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one:

  • BCL6 Inhibition : A related study reported the discovery of potent inhibitors targeting B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in diffuse large B-cell lymphoma (DLBCL). The optimization of quinolinone derivatives led to compounds with significant antiproliferative activity against BCL6-high cells .
  • Antioxidant and Antiproliferative Actions : Another investigation focused on quinoline derivatives that exhibited strong antioxidant activity alongside antiproliferative effects against multiple cancer cell lines, highlighting the relevance of structural modifications for enhancing biological activity .

Comparative Analysis

To contextualize the biological activity of 7-Chloro-4-hydroxy-3-(6-methyl-1H-indol-1-yl)quinolin-2(1H)-one, comparisons can be drawn with other structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
6-Methylquinoline Quinoline core with methyl groupAntimicrobial activity
Indole-3-carbinol Indole core with hydroxy groupAnti-cancer properties
4-Hydroxyquinoline Hydroxy group on quinolinePotential anti-inflammatory effects

These compounds demonstrate the diversity within the quinoline and indole chemical space, each exhibiting unique biological activities while sharing common structural elements.

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